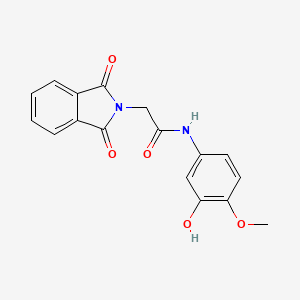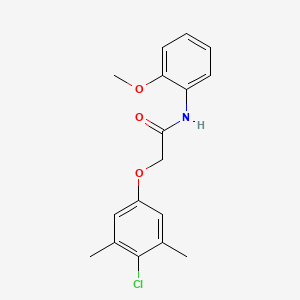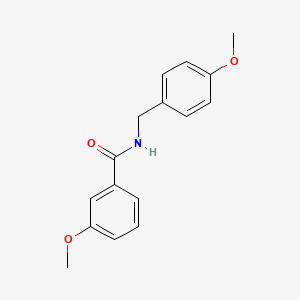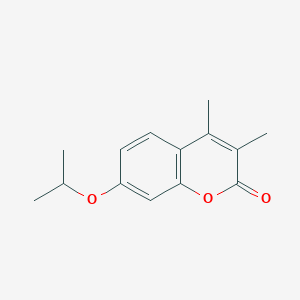![molecular formula C18H16N2O2 B5712718 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5712718.png)
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone, also known as DMQX, is a chemical compound that has been extensively studied for its potential medical applications. DMQX belongs to the family of quinazolinones, which are known to exhibit a wide range of biological activities. DMQX has been found to have potent antagonistic effects on glutamate receptors, which are involved in the regulation of neuronal activity.
Wissenschaftliche Forschungsanwendungen
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to have potent antagonistic effects on several subtypes of glutamate receptors, including AMPA, kainate, and NMDA receptors. Glutamate receptors are involved in the regulation of synaptic plasticity, learning, and memory. Dysregulation of glutamate receptor signaling has been implicated in several neurological and psychiatric disorders, including epilepsy, stroke, Alzheimer's disease, and schizophrenia.
Wirkmechanismus
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone acts as a competitive antagonist of glutamate receptors, blocking the binding of glutamate to the receptor and preventing the activation of downstream signaling pathways. 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has been found to have higher affinity for kainate receptors than for AMPA or NMDA receptors. The antagonistic effects of 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone on glutamate receptors have been shown to reduce excitotoxicity and protect against neuronal damage in several animal models of neurological disorders.
Biochemical and Physiological Effects
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has been found to have a wide range of biochemical and physiological effects. In addition to its antagonistic effects on glutamate receptors, 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has been found to modulate the activity of several other neurotransmitter systems, including GABA, dopamine, and acetylcholine. 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has also been found to regulate the expression of several genes involved in neuronal function and survival.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has several advantages for use in lab experiments. It has high potency and selectivity for glutamate receptors, allowing for precise modulation of glutamate receptor signaling. 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has also been found to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has several limitations, including its low solubility in aqueous solutions and its potential off-target effects on other neurotransmitter systems.
Zukünftige Richtungen
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has several potential future directions for research. One area of interest is the development of 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone analogs with improved pharmacological properties, such as increased solubility and selectivity for specific glutamate receptor subtypes. Another area of interest is the investigation of the therapeutic potential of 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone in animal models of neurological and psychiatric disorders. Finally, the role of 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone in modulating synaptic plasticity and learning and memory processes warrants further investigation.
Synthesemethoden
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone can be synthesized by the reaction of 3,4-dimethylphenylacetic acid with 2-aminoacetophenone in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then cyclized with ammonium acetate to yield 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone. The purity of 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-14(9-13(12)2)17(21)10-20-11-19-16-6-4-3-5-15(16)18(20)22/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMULQJOKRAFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,4-Dimethyl-phenyl)-2-oxo-ethyl]-3H-quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5712644.png)
![N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5712649.png)



![7-bromo-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5712671.png)
![3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5712676.png)
![3-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5712682.png)

![(2-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5712694.png)

![3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid](/img/structure/B5712707.png)

![3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5712752.png)